Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with a carboxylate ester group and a ketone functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid derivatives with methylating agents in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds that retain the core tetrahydropyridine structure .
Scientific Research Applications
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the activity of inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but lacks the ester group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar tetrahydropyridine ring but with different substituents.
Uniqueness
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTYNQPXZMDEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(CCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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